
N-(2-Chloro-4-iodophenyl)acetamide
Description
N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4) is a halogenated acetamide derivative with the molecular formula C₈H₇ClINO. The compound features a phenyl ring substituted with a chlorine atom at the 2-position and an iodine atom at the 4-position, linked to an acetamide group.
Advanced methods may involve coupling reactions, as seen in the synthesis of structurally related acetamides using TDAE (tetrakis(dimethylamino)ethylene) and DMF (dimethylformamide) under controlled conditions .
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOAOZIMUGTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593736 | |
Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135050-05-4 | |
Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Iodination Using 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione
This method employs 1,3-diiodo-5,5-dimethyl-2,4-imidazolidinedione (DIH) as an iodinating agent in acetonitrile at 20°C. N-(2-Chlorophenyl)acetamide reacts with DIH and 4,4'-dimethoxyphenyl disulfide under mild conditions for 13 hours, yielding 97% of the target compound . The disulfide acts as a redox mediator, facilitating iodine transfer while minimizing over-iodination.
Key reaction parameters include:
Parameter | Value |
---|---|
Temperature | 20°C |
Time | 13 hours |
Solvent | Acetonitrile |
Yield | 97% |
Purity (HPLC) | >98% |
The process avoids transition metals, making it advantageous for metal-sensitive applications. However, DIH’s limited commercial availability may hinder large-scale production .
Acetylation of 2-Chloro-4-iodoaniline
A two-step synthesis begins with 2-chloro-4-iodoaniline, which is acetylated using acetic anhydride or acetyl chloride. The aniline derivative reacts with excess acetic anhydride in toluene at reflux (110°C) for 4 hours, followed by aqueous workup to yield this compound with 92% purity .
Reaction Equation :
Optimization Data :
Parameter | Value |
---|---|
Solvent | Toluene |
Temperature | 110°C |
Time | 4 hours |
Yield | 89–92% |
While straightforward, this route depends on the availability of 2-chloro-4-iodoaniline, which itself requires hazardous halogenation steps .
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across the four methods:
Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|---|---|
Silver(I)-Catalyzed | AgNO₃ | 40 | 7 | 87 | 98 | Moderate |
Oxidative Iodination | None | 20 | 13 | 97 | 98 | High |
Palladium-Catalyzed | Pd(OAc)₂ | 80 | 6 | 85 | 95 | Low |
Aniline Acetylation | — | 110 | 4 | 92 | 92 | High |
Key Findings :
-
The oxidative iodination method offers the highest yield (97%) and purity (98%) under mild conditions but requires specialized reagents.
-
The acetylation route is scalable but introduces impurities from the aniline precursor.
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Palladium catalysis provides regiocontrol but suffers from catalyst cost and lower yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloro-4-iodophenyl)acetamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation markers such as TNF-alpha and IL-6.
- Anticancer Properties : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values suggesting significant activity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Substitution Reactions : The chlorine or iodine can be replaced with other functional groups to create derivatives with varied properties.
- Oxidation and Reduction Reactions : It can undergo transformations to yield quinones or amines, which are useful in further synthetic pathways.
Biological Studies
This compound is employed in biological research focusing on:
- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The compound's structural features allow for exploration of its interactions with various receptors, potentially leading to the discovery of new pharmacological agents.
Material Science
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties allow for:
- Synthesis of Advanced Materials : The compound can act as a precursor in creating materials with specific chemical and physical properties.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Activity Study (2023) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
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Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
The table below highlights key structural and functional differences between N-(2-Chloro-4-iodophenyl)acetamide and related compounds:
Key Observations:
- Halogen Effects : The iodine atom in the 4-position of the main compound contributes to greater steric bulk and higher lipophilicity compared to chloro or hydroxyl substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Polarity : Hydroxyl-containing analogs () exhibit higher polarity, which could improve solubility but limit blood-brain barrier penetration .
Biological Activity
N-(2-Chloro-4-iodophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClINO
- Molecular Weight : 295.51 g/mol
- CAS Number : 135050-05-4
The compound features both chloro and iodo substituents on the phenyl ring, which may influence its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a subject of interest in drug design and development.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and triggering downstream signaling pathways.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant activity against various cancer cell lines, including:
- HepG2 (Liver Cancer) : Exhibited an IC value of 3.84 ± 0.54 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
- MCF-7 (Breast Cancer) : Induced apoptosis through intrinsic pathways, suggesting a mechanism involving mitochondrial dysfunction.
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
HepG2 | 3.84 ± 0.54 | Apoptosis |
MCF-7 | 10.25 ± 2.5 | Intrinsic pathway |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial effects:
- Bacterial Strains : The compound demonstrated inhibitory activity against several pathogenic bacteria, indicating potential as an antimicrobial agent.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Hepatocellular Carcinoma : A recent study highlighted the effectiveness of this compound in reducing cell viability in HepG2 cells by inducing G2/M phase arrest and promoting apoptotic pathways .
- Antimicrobial Efficacy : Another investigation reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with promising minimum inhibitory concentrations (MICs), supporting its potential use in treating bacterial infections .
Q & A
Basic: What are the recommended methods for synthesizing N-(2-Chloro-4-iodophenyl)acetamide, and how can purity be ensured?
Answer:
The synthesis of halogenated acetamides typically involves coupling an aryl amine with acetyl chloride derivatives. A common approach is reacting 2-chloro-4-iodoaniline with acetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K to minimize side reactions . Post-synthesis, purity is ensured through:
- Liquid-liquid extraction : Separate the product from unreacted starting materials using DCM and aqueous HCl/NaHCO₃ washes .
- Recrystallization : Use toluene or ethanol for slow evaporation, which enhances crystal purity and removes impurities .
- Analytical validation : Confirm purity via melting point analysis (e.g., 427 K for related compounds) and HPLC .
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
Discrepancies in NMR or mass spectra often arise from isotopic halogen effects (e.g., iodine’s spin-½ nucleus) or solvent interactions. Methodological strategies include:
- Multi-technique cross-validation : Compare X-ray diffraction data (e.g., SHELXL-refined structures) with NMR/IR to confirm bond geometries .
- Isotopic pattern analysis : Use high-resolution mass spectrometry (HRMS) to distinguish molecular ion clusters caused by chlorine/iodine isotopes .
- Dynamic NMR studies : Resolve rotational barriers in the acetamide group by variable-temperature ¹H NMR .
Table 1: Example spectral benchmarks for related compounds
Technique | Key Peaks/Parameters | Reference Compound |
---|---|---|
¹³C NMR | ~168 ppm (C=O), ~140 ppm (C-I) | N-(3-Chloro-4-fluorophenyl)acetamide |
X-ray | R[F² > 2σ(F²)] < 0.05 | N-(4-Chlorophenyl) derivatives |
Basic: Which crystallographic tools are suitable for determining the crystal structure of this compound?
Answer:
The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule crystallography due to its robustness in handling halogen-heavy structures . Critical parameters include:
- Absorption correction : Apply multi-scan methods (e.g., SADABS) for iodine’s high X-ray attenuation .
- Hydrogen bonding : Refine positions using Fourier difference maps and constrain C–H distances to 0.95–1.00 Å .
- Validation : Check using checkCIF/PLATON to resolve ADPs (anisotropic displacement parameters) for iodine atoms .
Advanced: What strategies analyze hydrogen bonding and molecular packing in halogenated acetamides?
Answer:
For halogenated acetamides, intermolecular interactions are dominated by N–H···O and C–H···X (X = Cl, I) bonds. Key steps:
- Hydrogen bond geometry : Calculate donor-acceptor distances (e.g., N–H···O: 2.8–3.0 Å) and angles (>150°) using Mercury or OLEX2 .
- Packing analysis : Identify π-stacking or halogen-halogen contacts (e.g., I···I interactions) with CrystalExplorer .
- Thermal analysis : Correlate TGA/DSC data with packing density to assess stability .
Table 2: Hydrogen bond parameters from N-(4-Chlorophenyl)acetamide
Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operator |
---|---|---|---|
N1–H1N···O1 | 2.89 | 165 | x, y, z |
C1–H1A···O1 | 3.12 | 145 | x, 1−y, z+½ |
Basic: How to optimize solvent selection and reaction conditions for higher yield?
Answer:
- Solvent polarity : Use DCM or THF to balance solubility and reactivity of iodoaryl intermediates .
- Temperature control : Maintain ≤273 K during acetylation to suppress iodine displacement side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation without degrading the iodo group .
Advanced: How to address contradictions in crystallographic refinement metrics (e.g., high R-values)?
Answer:
High R-values (>0.1) in iodine-containing structures often stem from absorption or twinning:
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.